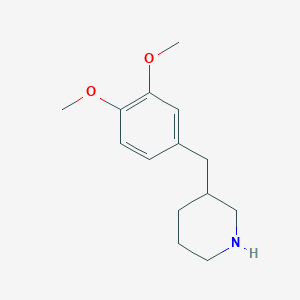

3-(3,4-Dimethoxy-benzyl)-piperidine

Description

Broad Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. thieme-connect.comarizona.edu Its prevalence is attributed to a combination of favorable properties. The three-dimensional nature and structural flexibility of the piperidine motif allow for optimal interactions with biological targets. nih.gov Furthermore, the introduction of chiral centers within the piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, and selectivity. thieme-connect.comthieme-connect.com

Piperidine derivatives have demonstrated a wide range of pharmacological activities, including uses as central nervous system modulators, antihistamines, and anticancer agents. arizona.edu The ability to modify the piperidine structure at various positions allows for the fine-tuning of a compound's properties, making it a versatile tool for drug discovery. nih.govnih.gov Researchers continue to develop new synthetic methods to access diverse piperidine derivatives, further expanding their potential in medicinal applications. nih.govwhiterose.ac.uk

Research Context of Benzylpiperidine Derivatives in Drug Discovery

Within the vast class of piperidine-containing compounds, benzylpiperidine derivatives represent a significant area of research. The N-benzyl piperidine (N-BP) motif, in particular, is frequently employed in drug discovery to enhance efficacy and modulate physicochemical properties. nih.gov This structural element can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemistry to improve potency and reduce toxicity. nih.gov

The benzylpiperidine core is found in a variety of compounds investigated for different therapeutic purposes. For instance, derivatives of 2-benzylpiperidine (B184556) have been studied as stimulant drugs, although they are often less potent than other agents like methylphenidate. wikipedia.org Conversely, 4-benzylpiperidine (B145979) acts as a monoamine releasing agent with selectivity for dopamine (B1211576) over serotonin (B10506). wikipedia.org

Recent research has focused on designing benzylpiperidine derivatives as multi-target-directed ligands, a promising strategy for complex multifactorial diseases like Alzheimer's. nih.govnih.gov Studies have explored the potential of these compounds to simultaneously inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in the progression of Alzheimer's disease. nih.govmdpi.com The dimethoxy substitution pattern on the benzyl (B1604629) ring, as seen in 3-(3,4-Dimethoxy-benzyl)-piperidine, is a common feature in various biologically active molecules and can influence their interaction with target receptors and enzymes.

The synthesis of such derivatives often involves well-established chemical reactions. For example, the catalytic hydrogenation of a corresponding pyridine (B92270) ring is a common method to produce the piperidine core. wikipedia.org The specific placement of the benzyl group on the piperidine ring—at the nitrogen or a carbon atom—and the substitution pattern on the benzyl ring itself are key determinants of the compound's ultimate biological activity. nih.govwikipedia.orgwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-6-5-11(9-14(13)17-2)8-12-4-3-7-15-10-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTAXWPDUQFGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCNC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588811 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420137-11-7 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3,4 Dimethoxy Benzyl Piperidine and Analogous Compounds

Strategies for N-Alkylation of Piperidine (B6355638) Rings

While the primary subject is a C3-substituted piperidine, the synthesis of N-substituted analogues is a crucial area of piperidine chemistry. These methods produce structural isomers and analogous compounds, and the principles can sometimes be adapted for C-alkylation strategies.

The direct N-alkylation of a piperidine ring with a benzyl (B1604629) halide is a common method for synthesizing N-benzylpiperidines. This nucleophilic substitution reaction typically involves reacting piperidine with an alkylating agent like 3,4-dimethoxybenzyl chloride or bromide.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, which prevents the formation of the piperidinium (B107235) salt and allows the reaction to proceed to completion. researchgate.net Common bases include potassium carbonate (K₂CO₃) and Huenig's base (N,N-diisopropylethylamine, DIPEA). chemicalforums.comresearchgate.net The choice of solvent and temperature can significantly influence the reaction's outcome. For instance, polar protic solvents like ethanol (B145695) might be used, but in some cases, especially with reactive electrophiles like p-methoxybenzyl chloride, aprotic solvents like dichloromethane (B109758) (DCM) may yield better results. chemicalforums.com

A typical procedure involves stirring the piperidine, the benzyl halide, and a base such as K₂CO₃ in a solvent like dimethylformamide (DMF) or acetonitrile (B52724) at room temperature or with heating. researchgate.netgoogle.com Microwave-assisted heating can also be employed to accelerate the reaction. chemicalforums.com However, a potential side reaction is the formation of a quaternary ammonium (B1175870) salt if an excess of the alkyl halide is used. researchgate.netresearchgate.net This can be minimized by the slow addition of the alkylating agent to an excess of the amine. researchgate.net

Table 1: Conditions for N-Alkylation of Piperidines with Benzyl Halides

| Amine | Alkylating Agent | Base | Solvent | Conditions | Outcome | Reference |

| Piperidine | Substituted Benzyl Chlorides | K₂CO₃ | Ethanol | Microwave, 80°C, 40 min | Successful for various benzyl chlorides, but failed for 4-methoxybenzyl chloride. | chemicalforums.com |

| Piperidine | 4-Methoxybenzyl Chloride | DIPEA | DCM | Room Temperature, Overnight | Successful N-alkylation. | chemicalforums.com |

| Secondary Amines | Various Alkyl Halides | DIPEA | Acetonitrile | Room Temperature | General method, high functional group tolerance, avoids quaternary salt formation. | researchgate.net |

| Piperidine | Alkyl Bromide/Iodide | None initially (can add KHCO₃) | Acetonitrile | Room Temperature, slow addition | Forms N-alkylpiperidinium salt; base can speed up reaction but risks dialkylation. | researchgate.net |

Reductive amination is a powerful alternative to direct alkylation for forming C-N bonds. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced to the corresponding amine.

For the synthesis of N-(3,4-Dimethoxybenzyl)piperidine, piperidine would be reacted with 3,4-dimethoxybenzaldehyde. The resulting iminium ion is then reduced in situ. A wide variety of reducing agents can be employed, from classic hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB), to catalytic hydrogenation. researchgate.net Reductive amination is often preferred over direct alkylation due to its milder conditions and reduced likelihood of forming quaternary ammonium byproducts. chemicalforums.com

Modern advancements in this area include the use of biocatalysis, employing enzymes such as imine reductases (IREDs) for the asymmetric synthesis of chiral amines. researchgate.net While often applied to creating chiral centers, these enzymatic methods highlight the ongoing development of milder and more selective reductive amination technologies.

Approaches for Regioselective and Stereoselective Synthesis of Piperidine Derivatives

Synthesizing 3-(3,4-Dimethoxy-benzyl)-piperidine requires placing the substituent at a specific carbon atom (C3) of the ring, a challenge of regioselectivity. If a specific stereoisomer is desired, the synthesis must also be stereoselective.

A variety of methods have been developed to control the position and stereochemistry of substituents on the piperidine scaffold. google.comrsc.org One direct approach involves the regioselective alkylation of a pre-formed piperidine ring. For instance, piperidine can be converted to an enamine or enamide anion intermediate, which can then be alkylated. A study by Richard Dunn Todd demonstrated the synthesis of 3-allyl-, 3-ethyl-, and 3-n-butylpiperidine by generating the enamide anion of Δ¹-piperideine and reacting it with alkyl halides. odu.edu This method, however, faced challenges with low yields and the formation of multiple byproducts. odu.edu

More advanced and selective methods often rely on transition metal catalysis.

Rhodium-catalyzed C-H Functionalization : This strategy allows for the direct introduction of substituents at specific C-H bonds of the piperidine ring. The site selectivity (e.g., C2, C3, or C4) can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov For example, 3-substituted analogues have been prepared indirectly via the cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.gov

Rhodium-catalyzed Asymmetric Reductive Heck Reaction : A powerful method for synthesizing enantioenriched 3-substituted piperidines involves the partial reduction of pyridine (B92270) to a dihydropyridine (B1217469) intermediate, followed by a rhodium-catalyzed asymmetric carbometalation with a boronic acid (like 3,4-dimethoxyphenylboronic acid). acs.org Subsequent reduction of the remaining double bond yields the final 3-substituted piperidine. acs.org This method has been used in the formal syntheses of bioactive compounds like Preclamol. acs.org

Ruthenium-catalyzed Coupling : Regio- and stereoselective syntheses of piperidine derivatives have been achieved through the ruthenium-catalyzed coupling of propargylic amides and allylic alcohols. rsc.org

Cyclization Strategies : Many syntheses build the piperidine ring from acyclic precursors in a way that installs the desired substituents. Dieckmann cyclizations of amino esters can be used to form piperidinones, which are versatile intermediates. researchgate.netdtic.mil Radical cyclizations have also been shown to be effective for creating substituted piperidines with good diastereoselectivity. acs.org

Table 2: Selected Methods for Regio- and Stereoselective Piperidine Synthesis

| Method | Key Reagents/Catalyst | Key Features | Product Type | Reference |

| C-H Functionalization | Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | Site selectivity controlled by catalyst and N-protecting group. | 2-, 3-, or 4-substituted piperidines | nih.gov |

| Asymmetric Reductive Heck | Rhodium catalyst, Arylboronic acids | Highly regio- and enantioselective; starts from pyridine. | Enantioenriched 3-substituted piperidines | acs.org |

| Radical Cyclization | Tributyltin hydride | 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. | 2,4,5-trisubstituted piperidines | acs.org |

| Dieckmann Cyclization | Strong base (e.g., NaH) | Intramolecular condensation of amino diesters. | Substituted piperidine-2,4-diones | researchgate.net |

| 3-Alkylation via Enamide | Lithium diisopropylamide (LDA), Alkyl halides | Direct alkylation at the C3 position. | 3-alkylpiperidines | odu.edu |

Pharmacological Profile and Biological Activities of 3 3,4 Dimethoxy Benzyl Piperidine Analogs

Neuropharmacological Investigations

Derivatives of 3-(3,4-dimethoxy-benzyl)-piperidine have been the subject of extensive neuropharmacological research due to their structural similarity to endogenous neurotransmitters and their ability to interact with multiple targets in the brain. This section explores their ligand-receptor interactions and enzyme inhibition properties.

Ligand-Receptor Interactions in the Central Nervous System

The piperidine (B6355638) core, combined with various benzyl (B1604629) substitutions, allows these compounds to bind to a range of receptors, exhibiting effects from antagonism to modulation.

Analogs of this compound have been investigated for their interaction with monoamine transporters, including the serotonin (B10506) (5-HT) transporter (SERT). nih.gov Structure-activity relationship (SAR) studies on a series of 3,6-disubstituted piperidine derivatives were conducted to assess their affinity for SERT, the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). nih.gov The potency of these compounds in inhibiting the uptake of radiolabeled serotonin ([³H]5-HT) is a key measure of their interaction with SERT. nih.gov These studies indicate that the piperidine scaffold is a crucial element for interaction with these monoamine transporters. nih.gov

A significant area of research for piperidine derivatives has been their interaction with sigma receptors (σR), which are unique proteins in the central nervous system involved in regulating various neurotransmitter systems. nih.gov Many piperidine-based compounds have been found to exhibit high affinity for both sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.govunict.it

Notably, the piperidine moiety itself is considered a key structural feature for high-affinity binding to the σ1 receptor. nih.govacs.org In comparative studies, replacing a piperazine (B1678402) ring with a piperidine ring in certain molecular structures dramatically increased the affinity for σ1R while maintaining affinity for other receptors, such as the histamine (B1213489) H₃ receptor. nih.govacs.org For instance, one study showed that while a piperazine-containing compound had a σ1R binding affinity (Kᵢ) of 1531 nM, its piperidine counterpart had a Kᵢ of just 3.64 nM. nih.govacs.org

Many of these analogs act as antagonists at the σ1R. unict.it This antagonistic activity is considered crucial for their potential therapeutic effects, such as in the treatment of neuropathic pain. unict.it Functional assays have confirmed that the analgesic effects of certain piperidine derivatives are mediated through σ1R antagonism. unict.it The selectivity of these compounds for σ1R over σ2R varies depending on the specific substitutions on the piperidine and benzyl rings. nih.gov For example, compound 15 in one study, a benzylpiperazine derivative, showed a high σ1R affinity (Kᵢ = 1.6 nM) and an 886-fold selectivity over σ2R. nih.gov Another study highlighted a 3,3-dimethylpiperidine (B75641) derivative as being highly selective for the σ1 receptor. researchgate.net

Table 1: Sigma Receptor Binding Affinities of Representative Piperidine and Benzylpiperazine Analogs

| Compound ID | Structure Base | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Reference |

|---|---|---|---|---|---|

| Compound 5 | Piperidine | 3.64 | - | - | nih.govacs.org |

| Compound 11 | Piperidine | 4.41 | 67.9 | 15.4 | nih.gov |

| Compound 15 | Benzylpiperazine | 1.6 | 1417 | 886 | nih.gov |

| Compound 24 | Benzylpiperazine | 3.8 | 1610 | 423 | nih.gov |

| Lead Compound 8 | Benzylpiperazine | - | - | 432 | nih.gov |

Note: Data is compiled from multiple sources for illustrative purposes. Kᵢ values represent the binding affinity, where a lower value indicates higher affinity. Selectivity is the ratio of binding affinities for σ₂R versus σ₁R.

The interaction of piperidine derivatives with nicotinic acetylcholine (B1216132) receptors (nAChRs) is another area of investigation. While direct binding data for this compound is not prominently detailed in the provided search results, the broader class of piperidine-containing molecules is known to interact with nAChRs. For instance, research into snake venom neurotoxins, which potently inhibit nAChRs, has led to the development of peptide inhibitors that can prevent this interaction. nih.gov Furthermore, studies on nicotine (B1678760) dependence have explored the role of the α7 nAChR and its downstream signaling pathways, indicating the receptor's importance as a drug target. nih.gov The piperidine ring is a common scaffold in medicinal chemistry and its presence in various nAChR ligands suggests that analogs of this compound could also have affinity for this receptor class.

Analogs of this compound have demonstrated significant activity as inhibitors of monoamine neurotransmitter transporters, including the dopamine transporter (DAT). nih.gov The ability of these compounds to block dopamine reuptake is a key aspect of their neuropharmacological profile. nih.gov

In one study, a series of 3,6-disubstituted piperidine derivatives were synthesized and evaluated for their potency in inhibiting the uptake of radiolabeled dopamine ([³H]DA). nih.gov The binding potency at DAT was also assessed by their ability to inhibit the binding of [³H]WIN 35,428, a well-known DAT ligand. nih.gov The results showed that structural modifications, such as the introduction of a hydroxyl group on the N-alkyl side chain, significantly influenced potency and selectivity for DAT. nih.gov One analog, compound 11b , which features an N-propyl side chain with a benzylic hydroxyl group, was identified as the most potent and selective for DAT in its series, with a Kᵢ value of 8.63 nM. nih.gov This compound exhibited a 172-fold selectivity for DAT over SERT and a 48.4-fold selectivity over NET. nih.gov

Separately, other research has focused on developing benzyloxypiperidine scaffolds as selective antagonists for the dopamine D4 receptor, which is also involved in the dopaminergic system. nih.gov

Table 2: Monoamine Transporter Inhibition Profile of a Representative Piperidine Analog (Compound 11b)

| Transporter | Kᵢ (nM) | Selectivity Ratio | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | 8.63 | - | nih.gov |

| Serotonin Transporter (SERT) | 1484 | SERT/DAT = 172 | nih.gov |

| Norepinephrine Transporter (NET) | 418 | NET/DAT = 48.4 | nih.gov |

Enzyme Inhibition in Neurological Pathways

The potential of this compound analogs extends to the inhibition of key enzymes involved in neurological processes. Research has particularly focused on their effects on cholinesterases and monoamine oxidases.

Some benzylpiperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the breakdown of the neurotransmitter acetylcholine. nih.gov For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a well-known AChE inhibitor with an IC₅₀ value of 5.7 nM for AChE, showing 1250 times greater selectivity for AChE over BChE. Another study on 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety identified compounds with submicromolar IC₅₀ values for both AChE and BChE. nih.gov Kinetic studies revealed a competitive mode of inhibition for these compounds. nih.gov

Additionally, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme that metabolizes monoamine neurotransmitters. mdpi.com Many of these compounds showed selective inhibition of MAO-B over MAO-A. mdpi.com One compound, designated S5 , was a particularly potent and reversible MAO-B inhibitor with a competitive mechanism of action and an IC₅₀ value of 0.203 μM. mdpi.com

Table 3: Enzyme Inhibition Data for Representative Piperidine Analogs

| Compound Class | Target Enzyme | IC₅₀ Value | Notes | Reference |

|---|---|---|---|---|

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | AChE | 0.39 µM (Compound 15b) | Competitive inhibitor | nih.gov |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | BChE | 0.16 µM (Compound 15j) | Competitive inhibitor | nih.gov |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 nM | 1250-fold selective over BChE | |

| Pyridazinobenzylpiperidine Derivatives | MAO-B | 0.203 µM (Compound S5) | Reversible, competitive inhibitor | mdpi.com |

| Pyridazinobenzylpiperidine Derivatives | MAO-A | 3.691 µM (Compound S15) | Weaker inhibition compared to MAO-B | mdpi.com |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

A significant area of investigation for piperidine analogs has been their potential to inhibit cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in managing the symptoms of Alzheimer's disease. nih.gov

Inspired by the structure of the AChE inhibitor drug donepezil, researchers have designed and synthesized N-benzyl-piperidine derivatives as dual inhibitors of both AChE and BuChE. nih.gov In one study, a derivative designated as 4a emerged as the most potent inhibitor, with IC₅₀ values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov Molecular dynamics simulations corroborated these in vitro findings, showing that compound 4a formed stable and favorable complexes with both enzymes. nih.gov

Similarly, a series of 4-oxypiperidine ethers were developed as multi-target ligands. nih.gov Among these, compound ADS031 , which features a benzyl group on the piperidine ring, demonstrated a high affinity for the histamine H₃ receptor and was the most effective AChE inhibitor in its series, with an IC₅₀ value of 1.537 µM. nih.gov Several other compounds in this class also showed significant BuChE inhibition, with IC₅₀ values ranging from 0.559 to 2.655 µM. nih.gov Another study on benzylpiperidine-linked diarylthiazoles identified compound 44 as a powerful cholinesterase inhibitor, with IC₅₀ values of 0.30 µM for AChE and 1.84 µM for BuChE. nih.gov

Table 1: Cholinesterase Inhibition by Piperidine Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| 4a (N-benzyl-piperidine derivative) | Acetylcholinesterase (AChE) | 2.08 | nih.gov |

| 4a (N-benzyl-piperidine derivative) | Butyrylcholinesterase (BuChE) | 7.41 | nih.gov |

| 44 (Benzylpiperidine-linked diarylthiazole) | Acetylcholinesterase (AChE) | 0.30 | nih.gov |

| 44 (Benzylpiperidine-linked diarylthiazole) | Butyrylcholinesterase (BuChE) | 1.84 | nih.gov |

| ADS031 (4-oxypiperidine ether) | Acetylcholinesterase (AChE) | 1.537 | nih.gov |

| ADS021 (4-oxypiperidine ether) | Butyrylcholinesterase (BuChE) | 0.559 | nih.gov |

Therapeutic Relevance in Neurological and Psychiatric Conditions (e.g., Alzheimer's Disease, Mood Disorders, Pain)

The ability of piperidine analogs to modulate various biological targets makes them relevant for treating a range of neurological and psychiatric conditions. Their role as cholinesterase inhibitors is directly applicable to Alzheimer's disease (AD), where they can help improve cognitive function. nih.govnih.gov The development of multi-target agents that combine cholinesterase inhibition with other activities, such as histamine H₃ receptor antagonism, represents a promising therapeutic strategy for the complex pathology of AD. nih.govnih.govgoogle.com

Beyond cholinesterase inhibition, certain benzylpiperidine-linked diarylthiazoles have demonstrated neuroprotective properties by reducing the toxicity induced by the Aβ₁₋₄₂ peptide, a key component of amyloid plaques in AD brains. nih.gov Compound 44 , for instance, was found to attenuate abnormal levels of Aβ₁₋₄₂, phosphorylated Tau protein, and markers of apoptosis like cleaved caspase-3. nih.gov

The piperidine scaffold is also integral to the development of potent analgesics for pain management. nih.gov By incorporating the 4-phenylpiperidine (B165713) pharmacophore into 4-anilidopiperidine structures related to fentanyl, a novel class of opioid analgesics was created. nih.gov One such compound, 48 , exhibited high analgesic potency and a short duration of action. nih.gov Furthermore, research into benzylpiperazine derivatives has identified ligands for the sigma-1 (σ₁) receptor, which are effective in animal models of inflammatory pain. nih.gov

Antiproliferative and Anticancer Activities

Piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. nwmedj.orgnih.gov

Inhibition of Cancer Cell Growth

A diverse range of piperidine-containing compounds have been shown to inhibit the proliferation of cancer cells. For example, a synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride , displayed a high level of cytotoxicity against A549 lung cancer cells, with an IC₅₀ value of 32.43 µM. nwmedj.org Another study focused on halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids, where compounds 2a and 3c proved to be more strongly antiproliferative than a known curcuminoid standard against multiple human cancer cell lines. nih.gov

Piperidine alkaloids isolated from the leaves of Alocasia macrorrhiza also showed considerable inhibitory activity against the K562 leukemia cell line. nih.gov Specifically, compounds 6 , 7 , and 8 had IC₅₀ values of 17.24 µM, 19.31 µM, and 18.77 µM, respectively. nih.gov Furthermore, a series of 3,5-bis(benzylidene)-4-piperidones were found to be highly toxic to human oral carcinoma cell lines (Ca9-22, HSC-2, HSC-4) while being less so towards non-malignant cells, indicating tumor-selective toxicity. mdpi.com

Table 2: Antiproliferative Activity of Piperidine Analogs against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung) | 32.43 | nwmedj.org |

| Compound 6 (Piperidine alkaloid) | K562 (Leukemia) | 17.24 | nih.gov |

| Compound 7 (Piperidine alkaloid) | K562 (Leukemia) | 19.31 | nih.gov |

| Compound 8 (Piperidine alkaloid) | K562 (Leukemia) | 18.77 | nih.gov |

| Compound 14 (DEAB analogue) | DU145 (Prostate) | 61 | whiterose.ac.uk |

| Compound 14 (DEAB analogue) | PC3 (Prostate) | 47 | whiterose.ac.uk |

Mechanisms of Action in Cancer Cells, including Apoptosis Induction

A primary mechanism through which piperidine analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net Piperine, a well-known piperidine alkaloid, induces apoptosis in human cervical adenocarcinoma (HeLa) cells in a dose-dependent manner, accompanied by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and DNA fragmentation. nih.gov This process involves the activation of key executioner enzymes like caspase-3. nih.govnih.gov

Similarly, halogenated piperidone curcuminoids 2a and 3c were found to cause a significant increase in ROS, ultimately leading to apoptosis in melanoma cells. nih.gov These compounds also affect the cell cycle; compound 2a arrested melanoma cells in the G1 phase, while 3c led to an accumulation of cells in the G2/M phase. nih.gov The induction of apoptosis is a common theme, with other piperidine derivatives shown to activate caspase-dependent pathways in various cancer cells. researchgate.netnih.gove-century.us For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax in hematological cancer cells. nih.gov

Efficacy in Specific Cancer Models (e.g., Leukemia)

The anticancer activity of piperidine derivatives has been specifically demonstrated in leukemia models. nih.govmdpi.comnih.gov As mentioned, piperidine alkaloids isolated from Alocasia macrorrhiza showed considerable inhibitory activity against the K562 chronic myelogenous leukemia cell line, with compounds 6 and 7 exerting their antiproliferative effect by inducing apoptosis. nih.gov

In another study, a newly synthesized pyrrolo[1,2-a]quinoxaline (B1220188) derivative containing a piperidine linker (Compound 9 ) showed interesting cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937, with IC₅₀ values ranging from 8 to 31 μM. mdpi.com Furthermore, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II and IV ) effectively reduced the growth of multiple hematological cancer cell lines, including those from leukemia and myeloma. nih.gov These compounds were shown to interact efficiently with active site residues of proteins implicated in these cancers. nih.gov

Antimicrobial Properties

In addition to their effects on human cells, piperidine derivatives have been explored for their antimicrobial activity against a range of pathogens, including bacteria and fungi. researchgate.netlifesciencesite.com

Several studies have synthesized new N-benzyl piperidin-4-one derivatives and tested their efficacy. One such study found that the synthesized compounds showed very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Another investigation into new piperidine derivatives reported that some compounds displayed high activity against Mycobacterium B5, Staphylococcus aureus, and the yeast-like fungus Candida albicans. lifesciencesite.com

The antimicrobial spectrum can be quite specific. For example, a series of phenyloxybutynil piperidines were found to have pronounced activity primarily against Pseudomonas aeruginosa. lifesciencesite.com In another study, newly synthesized piperidine derivatives (Compound 1 and Compound 2 ) were active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com Compound 2 showed particularly good activity against S. aureus, comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.com The design of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives also yielded compounds with promising broad-spectrum antibacterial and antifungal activities. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name/Identifier | Brief Description |

|---|---|

| This compound | The core compound of interest |

| 4a | N-benzyl-piperidine derivative, dual cholinesterase inhibitor |

| 44 | Benzylpiperidine-linked diarylthiazole, cholinesterase inhibitor |

| ADS031 | 4-oxypiperidine ether, AChE inhibitor |

| ADS021 | 4-oxypiperidine ether, BuChE inhibitor |

| 48 | 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N- phenylpropionamido)piperidine, analgesic agent |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | Piperidine derivative with cytotoxicity against A549 lung cancer cells |

| 2a | Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoid, antiproliferative agent |

| 3c | Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoid, antiproliferative agent |

| 6, 7, 8 | Piperidine alkaloids from Alocasia macrorrhiza, antiproliferative against K562 cells |

| Piperine | 1-piperoylpeperdine, a natural piperidine alkaloid |

| II, IV | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, anticancer agents |

| 9 | Pyrrolo[1,2-a]quinoxaline derivative with a piperidine linker, anti-leukemic activity |

| 1, 2 | (E)-ethyl/methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate, antibacterial agents |

| Donepezil | Reference acetylcholinesterase inhibitor drug |

| Fentanyl | Reference opioid analgesic |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide | Derivative with antimicrobial properties |

| 14 | DEAB analogue, ALDH inhibitor with antiproliferative activity |

Antibacterial Spectrum and Potency

Piperidine derivatives have demonstrated notable antibacterial properties. Studies have shown that certain analogs are active against both Gram-positive and Gram-positive bacteria. researchgate.net For instance, some piperidine derivatives have shown activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net The antibacterial efficacy can be influenced by the specific substitutions on the piperidine and benzyl rings.

Research into N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share the dimethoxybenzyl moiety, has identified compounds with significant antibacterial activity. nih.gov Specifically, compounds were screened against a panel of bacteria including S. aureus, Acinetobacter, S. typhi, E. coli, and P. aeruginosa. nih.gov One derivative with an indolyl side chain demonstrated broad-spectrum inhibitory activity against both bacteria and fungi. nih.gov Another analog, with a quinolinyl side chain, was particularly effective against A. baumannii. nih.gov

Furthermore, trimethoprim (B1683648), an antibacterial agent, features a benzyl-pyrimidine structure. Analogs of trimethoprim with a 3,4-dimethoxybenzyl group have been synthesized and evaluated for their antibacterial potential. nih.gov These compounds are potent inhibitors of Escherichia coli dihydrofolate reductase, a key enzyme in bacterial metabolism. nih.gov

The mechanism of antibacterial action for some piperidine-containing compounds involves the inhibition of essential cellular processes. For example, certain N-substituted piperazinyl derivatives with a 1,3,4-thiadiazole (B1197879) moiety have been found to inhibit the formation of the 70S initiation complex, crucial for bacterial protein biosynthesis, making them more potent than ciprofloxacin (B1669076) against a range of bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Piperidine Analogs

| Compound/Analog Type | Target Bacteria | Observed Effect |

|---|---|---|

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active |

| N'-benzylidene-3,4-dimethoxybenzohydrazide with indolyl side chain | S. aureus, S. typhi, P. aeruginosa | Broad inhibitory activity |

| N'-benzylidene-3,4-dimethoxybenzohydrazide with quinolinyl side chain | Acinetobacter baumannii | Most inhibitory activity |

| Trimethoprim analogs with 3,4-dimethoxybenzyl group | Escherichia coli | Potent inhibitors of dihydrofolate reductase |

| N-substituted piperazinyl carrying benzylthio-1,3,4-thiadiazole moiety | Gram-positive and Gram-negative bacteria | More potent than ciprofloxacin |

Antifungal Efficacy

In addition to their antibacterial properties, piperidine analogs have also been investigated for their antifungal potential. A new 3,4-dimethoxybenzoate dimer, along with other known compounds isolated from Aconitum georgei, exhibited antifungal activity against several plant pathogens. nih.gov These compounds were effective against Fusarium solani, F. oxysporum, Plectosphaerella cucumerina, and Alternaria panax, with minimum inhibitory concentration (MIC) values ranging from 8 to 64 μg/mL. nih.gov

Furthermore, the aforementioned N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were also screened for their antifungal activity against Candida albicans. nih.gov The derivative containing an indolyl side chain showed the most promising broad-spectrum activity against both bacteria and fungi. nih.gov Similarly, certain piperidin-4-one derivatives and their thiosemicarbazone counterparts have been synthesized and evaluated for their antimicrobial properties, with some showing significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org

Table 2: Antifungal Activity of Piperidine and Related Analogs

| Compound/Analog Type | Target Fungi | MIC (μg/mL) |

|---|---|---|

| 3,4-dimethoxybenzoate dimer and related compounds | Fusarium solani, F. oxysporum, Plectosphaerella cucumerina, Alternaria panax | 8 - 64 |

| N'-benzylidene-3,4-dimethoxybenzohydrazide with indolyl side chain | Candida albicans | Showed best inhibitory activities |

| Thiosemicarbazone derivatives of piperidin-4-one | Not specified | Significant activity compared to terbinafine |

Anti-inflammatory and Analgesic Effects

Modulation of Inflammatory Mediators

Certain piperidine derivatives have been shown to possess anti-inflammatory properties. For example, 3,5-Bis(arylidene)-4-piperidone (BAP) derivatives can exhibit anti-inflammatory activities. nih.gov The introduction of N-benzenesulfonyl substituents into these BAP derivatives has been shown to enhance their anti-inflammatory effects. nih.gov These compounds significantly inhibit the secretion of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov

A compound structurally related to the dimethoxybenzyl moiety, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar Roxb., has demonstrated significant anti-inflammatory effects, particularly in the acute phase of inflammation. nih.gov It markedly inhibited carrageenan-induced rat paw edema and reduced exudate formation and leukocyte accumulation in a rat pleurisy model. nih.gov

Investigation in Pain Models

The piperidine scaffold is a core component of many potent analgesics, including the highly potent synthetic opioid fentanyl. wikipedia.org Fentanyl and its analogs act primarily as μ-opioid receptor agonists. wikipedia.org Research into novel piperidine derivatives continues to explore their potential as analgesics.

A series of 4-amino methyl piperidine derivatives were synthesized and evaluated for their analgesic potential, with some showing excellent activity in writhing tests. tandfonline.com The analgesic effect of one of the most potent derivatives was reduced by naloxone, suggesting its interaction with µ-opioid receptors. tandfonline.com

Furthermore, piperidine derivatives have been investigated as N-type calcium channel blockers for analgesic purposes. One such compound, [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, demonstrated high efficacy in an anti-writhing analgesia test in mice. nih.gov

Other research has focused on dual-acting ligands. Piperidine derivatives have been identified as high-affinity histamine H3 and σ1 receptor antagonists with promising antinociceptive properties in vivo. acs.orgnih.gov The antinociceptive effects of these compounds were not attributed to sedative effects. acs.org

A derivative of benzothiazine-3-carboxamide containing a methoxybenzyl group has also shown pronounced analgesic effects in various pain models, including acetic acid-induced writhing and thermal pain models. bba-journal.com

Miscellaneous Biological Activities of Related Piperidine Compounds (e.g., Antiepileptic, Sedative, Anti-HIV)

The versatility of the piperidine scaffold extends to a range of other biological activities.

Antiepileptic Activity : Piperine, a naturally occurring piperidine alkaloid, has demonstrated anticonvulsant effects in various animal models of epilepsy. nih.govnih.gov Its mechanisms of action are thought to involve the modulation of neurotransmitter systems like GABA and serotonin, as well as the inhibition of Na+ channels. nih.govnih.gov

Sedative Effects : Certain piperidine derivatives have been identified as having sedative-hypnotic properties. nih.gov Fentanyl, in addition to its analgesic effects, is also used as a sedative. wikipedia.org Methylphenidate, a piperidine derivative, is a central nervous system stimulant used to treat ADHD, but it can also counteract opioid-induced somnolence. wikipedia.org

Anti-HIV Activity : Piperidine-based compounds have emerged as promising anti-HIV agents. Some piperidine-linked pyridine (B92270) analogs have been found to be potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing activity against wild-type and drug-resistant HIV-1 strains. nih.gov Another class of piperidine derivatives acts as CD4-mimetic compounds, which can sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov Further research has identified piperidine-4-yl-aminopyrimidine derivatives as potent NNRTIs against a broad range of resistant HIV-1 mutants. neb.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3,4 Dimethoxy Benzyl Piperidine Derivatives

Influence of Aromatic Substituents on Biological Potency

The nature and position of substituents on the aromatic ring of 3-(3,4-dimethoxy-benzyl)-piperidine and related structures play a crucial role in determining their biological activity.

Role of Dimethoxy Pattern on Benzyl (B1604629) Moiety

The 3,4-dimethoxy substitution pattern on the benzyl group is a significant feature in various biologically active piperidine (B6355638) derivatives. This specific arrangement of methoxy (B1213986) groups can influence the molecule's interaction with biological targets. For instance, in the context of acetylcholinesterase (AChE) inhibitors, the presence of a 5,6-dimethoxy-1-oxoindan-2-yl)methyl group attached to a 1-benzylpiperidine (B1218667) core resulted in a highly potent inhibitor. nih.gov Specifically, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) demonstrated an IC50 value of 5.7 nM against AChE, indicating strong inhibitory activity. nih.gov This highlights the favorable contribution of the dimethoxy substitution within a larger, rigid ring system to the compound's potency.

Furthermore, studies on piperidine derivatives as monoamine oxidase (MAO) inhibitors have shown that the substitution pattern on the piperidine ring itself is critical. For example, a para-hydroxy substitution on the piperidine ring led to significant inhibitory activity against both MAO-A and MAO-B. nih.gov While this does not directly address the benzyl moiety, it underscores the importance of substituent placement in achieving desired biological effects.

The table below summarizes the inhibitory concentration (IC50) of a key dimethoxy-substituted piperidine derivative.

| Compound | Target | IC50 (nM) |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | 5.7 nih.gov |

Impact of Halogenation and Other Substitutions

The introduction of halogens and other substituents onto the aromatic ring of benzyl-piperidine derivatives significantly modulates their biological activity.

In a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, various substituents on the ortho and meta positions of the N-benzyl side chain were explored to determine their affinities for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. uky.edu One notable finding was that the C2-trifluoromethyl substituted analogue, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, acted as an allosteric modulator of the human serotonin transporter (hSERT). uky.edu This demonstrates that a bulky, electron-withdrawing group at the ortho position can induce a specific modulatory effect rather than direct inhibition.

Furthermore, studies on dihydrofuro[3,2-b]piperidine derivatives as α-glucosidase inhibitors revealed that halogenation of the N-benzyl side chain has a profound impact on inhibitory potency. mdpi.com For instance, a 3-chloro-4-hydroxylbenzyl group on the nitrogen led to a compound with an IC50 of 0.5 μM, which is four times more potent than the positive control, acarbose. mdpi.com The 2,6-dichloro-4-hydroxylbenzyl substitution also resulted in excellent inhibitory effects. mdpi.com Conversely, introducing an alkoxyl group at the C3-position significantly weakened the inhibitory activity. mdpi.com

In the context of Lysine Specific Demethylase 1 (LSD1) inhibitors, a 4-fluorophenyl group at the 6-position of a piperidine derivative (compound 13) resulted in a potent inhibitor with a Ki of 220 nM, approximately 10 times more active than the unsubstituted parent compound. nih.gov However, adding another fluorine at the 3- or 2-position decreased activity. nih.gov A 4-trifluoromethyl group (compound 16) further enhanced the potency to 58 nM. nih.gov

The following table presents data on the impact of halogenation on the inhibitory activity of piperidine derivatives against different targets.

| Compound | Target | Substitution | Activity |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | hSERT | C2-trifluoromethyl | Allosteric modulator uky.edu |

| Dihydrofuro[3,2-b]piperidine derivative | α-glucosidase | 3-chloro-4-hydroxylbenzyl | IC50 = 0.5 μM mdpi.com |

| Piperidine derivative (13) | LSD1 | 4-fluorophenyl | Ki = 220 nM nih.gov |

| Piperidine derivative (16) | LSD1 | 4-trifluoromethyl | Ki = 58 nM nih.gov |

Conformational Analysis and Stereoisomer Effects on Biological Activity

The three-dimensional structure and stereochemistry of this compound derivatives are critical determinants of their biological activity.

Diastereomeric Potency Differences

The relative orientation of substituents on the piperidine ring can lead to significant differences in biological potency between diastereomers. For instance, in a series of N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the trans configuration was found to be crucial for potent opioid antagonist activity. nih.gov This highlights that a specific spatial arrangement of the substituents is necessary for optimal interaction with the opioid receptor.

Similarly, studies on 2,5-dimethoxyphenylpiperidines as serotonin 5-HT2A receptor agonists revealed a stark difference in potency between enantiomers. nih.gov Incorporating the flexible phenethylamine (B48288) side chain of a known agonist into a piperidine ring led to a 100-fold drop in potency for the (R)-enantiomer at both 5-HT2A and 5-HT2C receptors. nih.gov In contrast, the (S)-enantiomer showed only a 4-fold drop in potency at the 5-HT2A receptor and a loss of efficacy at the 5-HT2C receptor, indicating that the (S)-configuration is more favorable for selective 5-HT2A agonism. nih.gov

The synthesis of various regio- and diastereoisomers of substituted piperidines is often pursued to explore this aspect of the SAR. For example, methods have been developed for the synthesis of all 20 regio- and diastereoisomers of cis- and trans-methyl substituted pipecolinates, allowing for a thorough investigation of how stereochemistry impacts biological activity. whiterose.ac.uk

Receptor Binding Conformations

The conformation adopted by a this compound derivative upon binding to its receptor is a key factor in its pharmacological effect. The piperidine ring typically adopts a chair conformation, but the orientation of substituents (axial vs. equatorial) can be influenced by various factors. ias.ac.in

In many piperidine derivatives, an equatorial orientation of substituents is preferred to minimize steric hindrance. ias.ac.in However, the introduction of certain groups, such as an N-nitroso group, can lead to the existence of boat conformations. ias.ac.in Quantum mechanics calculations and analysis of crystal structures have shown that for some N-substituted piperidines, the axial orientation of a substituent can be favored. nih.gov

Docking studies of piperidine-based ligands with the sigma-1 (S1R) receptor have shown that the piperidine nitrogen atom often forms a bidentate salt bridge with glutamate (B1630785) and aspartate residues in the binding site. nih.gov The ligands typically adopt a linear arrangement within the binding site, occupying a central core and two hydrophobic pockets. nih.gov The benzyl moiety often acts as a secondary hydrophobic group in these interactions. nih.gov

Contributions of the Piperidine Ring System to Pharmacological Profile

The piperidine ring is a fundamental structural element in a vast number of pharmacologically active compounds and is considered a privileged structure in medicinal chemistry. mdpi.comnih.gov Its presence is often crucial for the biological activity of the molecule.

In a study of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a key structural element for affinity to the sigma-1 receptor (σ1R). nih.gov Replacing a piperazine (B1678402) ring with a piperidine ring in one compound resulted in a dramatic increase in σ1R affinity (Ki from 1531 nM to 3.64 nM) while maintaining high affinity for the H3 receptor. nih.gov This demonstrates the profound influence of the piperidine ring on the pharmacological profile.

The piperidine ring can also influence the physicochemical properties of a molecule. For example, the introduction of fluorine into the piperidine ring can affect its metabolic stability and cell membrane permeability. researchgate.net The basicity of the piperidine nitrogen is another important factor, as it is often protonated at physiological pH, allowing for ionic interactions with receptor sites. nih.gov

Furthermore, the piperidine core serves as a versatile scaffold for the synthesis of diverse derivatives. Its functionalization at the nitrogen or at various positions on the ring allows for the systematic exploration of the chemical space and the optimization of pharmacological properties. nih.govmdpi.com

The table below illustrates the effect of replacing a piperazine with a piperidine on receptor binding affinity.

| Compound | Basic Moiety | hH3R Ki (nM) | σ1R Ki (nM) |

| 4 | Piperazine | 3.17 | 1531 nih.gov |

| 5 | Piperidine | 7.70 | 3.64 nih.gov |

Positional Isomerism within the Piperidine Core

The position of the benzyl substituent on the piperidine ring is a critical determinant of the pharmacological profile of a compound. While direct SAR studies comparing the 2-, 3-, and 4-isomers of this compound are not extensively documented in publicly available literature, general principles of positional isomerism in substituted piperidines can be applied. The biological activity of piperidine derivatives is highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

For instance, in a series of coumarin (B35378) derivatives with piperidinyl compounds, it was determined that the position of substituents at the piperidine ring strongly influenced the MAO-B inhibition activity, with 1,3-substituted piperidine rings showing better activity. nih.gov Similarly, studies on 4-benzylpiperidine (B145979) carboxamides as monoamine reuptake inhibitors revealed that the substitution pattern significantly impacts selectivity. For example, compounds with a 2-naphthyl substitution generally exhibit enhanced inhibition of serotonin and norepinephrine reuptake compared to those with a 1-naphthyl substitution. nih.gov

The position of a substituent on the piperidine ring can also affect its metabolic stability and three-dimensional conformation. rsc.org For example, substitution at the 2- and/or 6-positions can block the metabolism of the piperidine ring. rsc.org The relative disposition of substituents can also influence physicochemical properties like pKa and LogP. researchgate.net

In the context of N-benzylpiperidine derivatives, substitution on the benzyl group itself has been shown to be highly sensitive. In one study, if the benzyl group possessed substituents in the 3- or 4-positions, all M1 agonism was lost. nih.gov This highlights the intricate interplay between the substitution patterns on both the piperidine and the benzyl moieties.

The following table illustrates hypothetical positional isomers of benzylpiperidine and highlights the importance of substituent placement on biological activity, based on general SAR principles.

| Compound | Position of Benzyl Group | Potential Impact on Activity |

| 2-Benzylpiperidine (B184556) | 2-position | May exhibit stimulant properties, but is a less potent monoamine reuptake inhibitor compared to other stimulants. wikipedia.org |

| 3-Phenylpiperidine | 3-position | More potent as a monoamine reuptake inhibitor compared to 2-benzylpiperidine. wikipedia.org |

| 4-Benzylpiperidine | 4-position | Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. wikipedia.org |

This table is for illustrative purposes and based on general findings for related structures.

Comparative Analysis with Other Nitrogen Heterocycles (e.g., Piperazines, Morpholines)

The piperidine ring is a common scaffold in medicinal chemistry, but its properties are often compared with and sometimes replaced by other nitrogen-containing heterocycles like piperazine and morpholine (B109124) to optimize a drug candidate's profile. nih.govresearchgate.netbohrium.com These heterocycles differ in terms of their basicity, lipophilicity, and hydrogen bonding capacity, which can significantly impact their pharmacokinetic and pharmacodynamic properties. acs.orgnih.gov

Piperazine: The piperazine ring, containing a second nitrogen atom, is a widespread motif in drug discovery. researchgate.netscispace.com The replacement of a piperidine with a piperazine can alter a compound's basicity and potential for additional interactions. unisi.it For example, in a series of σ receptor ligands, the replacement of a piperidine with a piperazine suggested a different binding mode. acs.org In some cases, this replacement can be detrimental to activity. For instance, in a series of acetylcholinesterase inhibitors, isosteric replacements of the benzylpiperidine moiety, including with piperazine, were detrimental to the activity. nih.gov However, in other instances, the introduction of a piperazine ring can be beneficial. In the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, replacement of the piperidine with a piperazine ring led to a potent inhibitor. unisi.it

The choice between piperidine, piperazine, and morpholine is therefore highly context-dependent, and the optimal heterocycle is determined by the specific requirements of the biological target and the desired ADME (absorption, distribution, metabolism, and excretion) profile.

The following table provides a comparative overview of these three key heterocycles.

| Heterocycle | Key Structural Feature | General Physicochemical Properties | Common Applications in Drug Design |

| Piperidine | Single nitrogen atom in a six-membered ring | Basic, lipophilic | CNS agents, analgesics, antihistamines |

| Piperazine | Two nitrogen atoms at positions 1 and 4 | More basic than piperidine, can be mono- or di-substituted | Antipsychotics, antidepressants, anti-cancer agents scispace.com |

| Morpholine | Nitrogen and oxygen atoms at positions 1 and 4 | Less basic and more polar than piperidine | CNS drugs, kinase inhibitors, enhances solubility acs.orgnih.gov |

Computational Approaches to SAR and Ligand Design

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of new ligands. clinmedkaz.orgresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are frequently applied to piperidine derivatives. nih.govnih.govnih.gov

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com For piperidine derivatives, QSAR models have been developed for a variety of biological targets. tandfonline.commdpi.com These models use molecular descriptors that quantify various physicochemical properties of the molecules to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov For example, 3D-QSAR models have been established for N-benzylpiperidine derivatives as acetylcholinesterase inhibitors, where the alignment of molecules for the model was derived from docking studies. nih.gov

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govrsc.org For piperidine-based compounds, docking studies have been used to understand the binding modes of ligands to their targets, such as the sigma-1 receptor and cholinesterases. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and can guide the design of more potent and selective inhibitors. nih.gov For example, docking studies of N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors helped to rationalize the in vitro enzymatic assay results. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov For piperidine derivatives, MD simulations have been used to assess the stability of the docked poses and to identify crucial amino acid residues involved in the interaction. nih.gov

The integration of these computational approaches provides a powerful platform for the rational design of novel this compound derivatives with improved therapeutic potential.

Mechanistic Insights into the Actions of 3 3,4 Dimethoxy Benzyl Piperidine and Its Analogs

Molecular Target Validation and Binding Affinity Determination

The biological effects of 3-(3,4-dimethoxy-benzyl)-piperidine and its analogs are initiated by their binding to specific molecular targets. Research has increasingly pointed towards sigma (σ) receptors, particularly the σ1 and σ2 subtypes, and histamine (B1213489) H3 (H3) receptors as key interaction points for various piperidine-based ligands.

The piperidine (B6355638) moiety is a crucial structural element for achieving high affinity at both σ1 and H3 receptors. acs.orgnih.govugr.esacs.org Studies on a range of piperidine derivatives have revealed that the substitution pattern on the piperidine ring and the nature of the aromatic group significantly influence binding affinity and selectivity. For instance, in a series of piperidine/piperazine-based compounds, the replacement of a piperazine (B1678402) ring with a piperidine ring was identified as a critical factor for dual affinity at H3 and σ1 receptors. acs.orgnih.gov

Research on benzylpiperidine derivatives has shown potent binding to the σ1 receptor, with some compounds exhibiting affinities in the low nanomolar range. nih.govnih.gov For example, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone demonstrated a high affinity for the σ1 receptor with a Ki value of 3.2 nM. nih.govrsc.org The basicity of the nitrogen atom within the piperidine ring is also a critical determinant for receptor affinity. nih.gov

Furthermore, substitutions on the benzyl (B1604629) group and the piperidine ring can modulate affinity for σ2 receptors. Studies have indicated that 3- and 4-substituted benzylpiperidines can exhibit high affinity for σ2 receptors. scielo.br For example, a 4-benzyl group on the piperidine ring resulted in a Ki value of 2.8 nM for the σ2 receptor, and moving the benzyl group to the 3-position maintained high affinity (Ki = 4.2 nM). scielo.br

While direct binding data for this compound is not extensively available in the reviewed literature, the structure-activity relationships established for its analogs suggest a high likelihood of interaction with sigma and potentially histamine receptors. The dimethoxy substitution on the benzyl ring is a common feature in many biologically active compounds and likely influences the electronic and steric properties that govern receptor binding.

Table 1: Binding Affinities of Selected Piperidine Analogs

| Compound/Analog | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 Receptor | 3.2 nM | nih.govrsc.org |

| 4-benzyl-piperidine derivative | σ2 Receptor | 2.8 nM | scielo.br |

| 3-benzyl-piperidine derivative | σ2 Receptor | 4.2 nM | scielo.br |

| Piperidine Derivative 5 | hH3R | 7.70 nM | acs.orgnih.gov |

| Piperidine Derivative 5 | σ1R | 3.64 nM | acs.orgnih.gov |

| Piperidine Derivative 11 | hH3R | 6.2 nM | acs.orgnih.gov |

| Piperidine Derivative 11 | σ1R | 4.41 nM | acs.orgnih.gov |

| N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide (B166681) (Compound 44) | σ1 Receptor | 1.86 nM | nih.gov |

| N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide (Compound 44) | μ Opioid Receptor | 2.1 nM | nih.gov |

Interrogation of Downstream Signaling Pathways

The binding of a ligand to its molecular target initiates a cascade of intracellular events known as downstream signaling. The specific pathways activated depend on the nature of the receptor and the ligand.

Sigma-1 Receptor Signaling: Sigma-1 receptors are ligand-operated molecular chaperones located primarily at the endoplasmic reticulum-mitochondrion interface. researchgate.net They are involved in the modulation of various cellular processes, including Ca2+ signaling, and have been implicated in a range of central nervous system disorders. researchgate.netchemrxiv.org Ligand binding to the σ1 receptor can influence the function of numerous other proteins, including ion channels and G-protein coupled receptors (GPCRs), thereby affecting a wide array of signaling pathways. The activation of σ1 receptors can lead to the modulation of neurotransmitter release, a key process in neuronal communication. nih.gov

Histamine H3 Receptor Signaling: Histamine H3 receptors are presynaptic autoreceptors that belong to the GPCR family. nih.gov Their activation typically leads to the inhibition of histamine synthesis and release in the central nervous system. nih.gov Furthermore, H3 receptors act as heteroreceptors, modulating the release of other important neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.gov Antagonists of the H3 receptor are therefore being investigated for their potential in treating various neurological and psychiatric conditions by enhancing the release of these neurotransmitters. nih.gov

Given the established affinity of piperidine analogs for both σ1 and H3 receptors, it is plausible that this compound could modulate these signaling pathways. Its potential interaction with σ1 receptors could influence cellular stress responses and calcium homeostasis, while its activity at H3 receptors could alter the balance of multiple neurotransmitter systems in the brain.

Allosteric Modulation and Receptor Desensitization Processes

Allosteric modulators are ligands that bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site. nih.govnih.govmdpi.com This binding can induce a conformational change in the receptor, thereby altering its affinity for the endogenous ligand or its signaling efficacy. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent/neutral (SAMs/NALs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's action, respectively. nih.govnih.gov

GPCRs are a major class of receptors known to be subject to allosteric modulation. nih.govnih.govmdpi.comnih.govmdpi.com The development of allosteric modulators for GPCRs is an area of intense research, as they can offer greater selectivity and a more nuanced control of receptor function compared to traditional orthosteric ligands. nih.govchemistryjournals.net

Kinetic Characterization of Enzyme Inhibition (e.g., Acetylcholinesterase)

In addition to receptor binding, some piperidine derivatives have been shown to inhibit the activity of enzymes, most notably acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease. nih.govnih.govresearchgate.netnih.gov

A kinetic study of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020, Donepezil), a compound bearing a 1-benzylpiperidine (B1218667) moiety, revealed that its inhibition of AChE is of a mixed type. nih.govsci-hub.se This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. The inhibitor dissociation constants (Ki) for E2020 were found to be significantly lower than those of its derivatives, indicating a strong inhibitory effect. nih.gov

Furthermore, other N-benzyl-piperidine derivatives have been designed and evaluated as multitarget-directed inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For example, one such derivative, compound 4a , was identified as the most potent inhibitor of both AChE (IC50 2.08 ± 0.16 µM) and BuChE (IC50 7.41 ± 0.44 µM). nih.gov

These findings suggest that the benzylpiperidine scaffold, which is central to the structure of this compound, is a viable pharmacophore for the development of cholinesterase inhibitors. The specific kinetics of AChE inhibition by this compound would require dedicated enzymatic assays to be fully characterized.

Table 2: Cholinesterase Inhibition by N-benzyl-piperidine Analogs

| Compound | Enzyme | Inhibition Type | IC50 / Ki | Reference |

|---|---|---|---|---|

| E2020 (Donepezil) | Acetylcholinesterase (AChE) | Mixed | Low Ki (strong inhibition) | nih.gov |

| Derivative 4a | Acetylcholinesterase (AChE) | Not specified | IC50 = 2.08 ± 0.16 µM | nih.gov |

| Derivative 4a | Butyrylcholinesterase (BuChE) | Not specified | IC50 = 7.41 ± 0.44 µM | nih.gov |

Preclinical Efficacy and Investigational Studies

In Vitro Pharmacological Characterization

There are no publicly available in vitro pharmacological characterization studies for 3-(3,4-Dimethoxy-benzyl)-piperidine. Data regarding its binding affinities, receptor occupancy, or functional activity at various biological targets have not been reported in the scientific literature. Therefore, its mechanism of action at the molecular level remains uncharacterized.

| Target | Binding Affinity (Ki, nM) | Assay Type | Source |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

In Vivo Assessment in Relevant Biological Models

No in vivo studies detailing the assessment of this compound in biological models have been found in the available literature.

Behavioral Phenotyping in Rodent Models (e.g., Locomotor Activity)

There are no published research findings on the behavioral effects of this compound in rodent models. Studies assessing its impact on spontaneous locomotor activity, coordination, or other behavioral paradigms have not been reported.

| Animal Model | Parameter | Observation | Source |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

Disease Model Efficacy Studies (e.g., Pain, Alzheimer's)

Specific efficacy studies of this compound in animal models of disease, such as those for pain or Alzheimer's disease, are not available in the scientific literature. Its potential therapeutic effects in these or any other disease contexts have not been investigated or reported.

Early-Stage Toxicological Screening and Safety Evaluation

No dedicated early-stage toxicological or safety evaluation studies for this compound have been published. Information regarding its potential cytotoxicity, genotoxicity, or acute toxicity profile is not present in the public domain.

| Test Type | Model/System | Result | Source |

|---|---|---|---|

| Data Not Available | N/A | N/A | N/A |

Metabolism and Pharmacokinetics of Benzylpiperidine Derivatives

Identification of Metabolic Pathways

The metabolism of benzylpiperidine derivatives, such as 3-(3,4-Dimethoxy-benzyl)-piperidine, primarily involves oxidative processes targeting the piperidine (B6355638) ring and the benzyl (B1604629) group. A significant metabolic route for piperidine-containing compounds is oxidation. nih.gov This can occur at various positions on the piperidine ring, with oxidation to a ketone at the beta-position being a notable pathway. nih.gov This beta-oxo formation is a common biotransformation for the piperidine ring. nih.gov

Another key metabolic transformation for many piperidine derivatives is N-dealkylation. nih.gov This process, which involves the removal of an alkyl group from the nitrogen atom of the piperidine ring, is a predominant metabolic route for 4-aminopiperidine (B84694) drugs. nih.gov While this compound is not a 4-aminopiperidine, N-dealkylation should be considered a potential metabolic pathway.

Furthermore, the dimethoxybenzyl moiety of the molecule is also susceptible to metabolism. O-demethylation of the methoxy (B1213986) groups is a plausible pathway, potentially leading to the formation of hydroxylated metabolites.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Pathway | Description |

| Piperidine Ring Oxidation | Oxidation of the piperidine ring, potentially forming a ketone at the beta-position. nih.gov |

| N-dealkylation | Removal of the benzyl group from the piperidine nitrogen. nih.gov |

| O-demethylation | Removal of one or both methyl groups from the dimethoxybenzyl moiety. |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring or the piperidine ring. |

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s)

The biotransformation of benzylpiperidine derivatives is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are the primary drivers of the oxidative metabolism of a wide array of xenobiotics.

Studies on related compounds have identified specific CYP isoforms as major contributors. CYP3A4 is a key enzyme in the N-dealkylation of 4-aminopiperidine drugs. nih.gov For some piperidine-containing compounds, CYP2D6 has also been shown to contribute significantly to their metabolism. nih.gov The oxidation of the piperidine ring itself has been demonstrated to be dependent on cytochrome P-450. nih.gov

Given these findings, it is highly probable that the metabolism of this compound is mediated by one or more CYP450 enzymes, with CYP3A4 and CYP2D6 being strong candidates for involvement.

Table 2: Key Cytochrome P450 Isoforms in the Metabolism of Benzylpiperidine Derivatives

| Enzyme | Role in Metabolism of Related Compounds |

| CYP3A4 | Major isoform for N-dealkylation of 4-aminopiperidines. nih.gov |

| CYP2D6 | Significant contributor to the metabolism of some piperidine derivatives. nih.gov |

| General CYP450s | Responsible for the oxidation of the piperidine ring. nih.gov |

In Vitro-In Vivo Correlation of Metabolic Clearance

Predicting the in vivo pharmacokinetic behavior of a compound from in vitro data is a critical aspect of drug development. This relationship is known as the in vitro-in vivo correlation (IVIVC). For compounds with low metabolic clearance, establishing a reliable IVIVC can be particularly challenging.

The hepatocyte relay method is an in vitro technique that has shown success in establishing IVIVC for low-clearance compounds. nih.gov This method allows for the prediction of in vivo intrinsic clearance with a good degree of accuracy for many substances. nih.gov However, it is important to note that discrepancies can arise, particularly for compounds where transporter-mediated uptake into the liver cells is a significant factor or where there is substantial metabolism occurring outside the liver (extrahepatic metabolism). nih.gov

For a compound like this compound, in vitro studies using human liver microsomes or hepatocytes would be the initial step to determine its metabolic stability and identify the responsible enzymes. The data generated from such studies could then be used to predict its in vivo clearance. The success of this prediction would depend on the extent to which its metabolism is confined to the liver and not significantly influenced by active transport processes.

Table 3: Factors Influencing In Vitro-In Vivo Correlation

| Factor | Impact on IVIVC |

| Transporter-Mediated Uptake | Can lead to poor correlation if not accounted for in the in vitro model. nih.gov |

| Extrahepatic Metabolism | Significant metabolism outside the liver will result in underprediction of clearance from liver-based in vitro systems. nih.gov |

| Low Clearance | Can be challenging to predict accurately, but methods like the hepatocyte relay assay have improved predictability. nih.gov |

Advanced Analytical Methodologies in Research on 3 3,4 Dimethoxy Benzyl Piperidine

High-Resolution Spectroscopic and Mass Spectrometric Techniques (e.g., NMR, IR)

The structural elucidation and confirmation of 3-(3,4-Dimethoxy-benzyl)-piperidine are primarily achieved through high-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, complemented by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecular structure. In the ¹H NMR spectrum of this compound, specific signals would be expected to confirm its identity. These include characteristic peaks for the aromatic protons on the dimethoxy-substituted benzene (B151609) ring, distinct signals for the two methoxy (B1213986) groups (-OCH₃), and a series of multiplets corresponding to the protons on the piperidine (B6355638) ring and the benzylic methylene (B1212753) bridge (-CH₂-). The integration of these signals helps confirm the proton count in each environment. Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between adjacent protons and directly link protons to their attached carbon atoms, respectively, providing unambiguous structural confirmation. sigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic components, C=C stretching for the benzene ring, and prominent C-O stretching bands associated with the two methoxy ether groups. A characteristic N-H stretching vibration would also be visible, confirming the secondary amine of the piperidine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of the compound. For this compound (C₁₄H₂₁NO₂), the expected monoisotopic mass is 235.1572 g/mol . The fragmentation pattern observed in the mass spectrum provides additional structural information, often showing cleavage at the benzyl-piperidine bond, which further corroborates the proposed structure.

While specific, publicly available spectral data for this compound is not always provided by commercial suppliers, the application of these techniques follows established principles for the structural analysis of organic molecules.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating this compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for the quantitative analysis and purity verification of piperidine derivatives. For this compound, a reversed-phase HPLC method using a C18 column is typically employed. This method allows for the separation of the target compound from any starting materials, intermediates, or degradation products. The purity of commercially available batches of this compound hydrochloride is often certified using HPLC, with standards typically exceeding 98%. By using a UV detector, the concentration of the compound can be accurately quantified based on its absorbance at a specific wavelength, often in the 220-300 nm range.